4-(trans-4-Methylcyclohexyl)cyclohexanone 4-(trans-4-Methylcyclohexyl)cyclohexanone
Brand Name: Vulcanchem
CAS No.: 151772-66-6
VCID: VC21304277
InChI: InChI=1S/C13H22O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h10-12H,2-9H2,1H3
SMILES: CC1CCC(CC1)C2CCC(=O)CC2
Molecular Formula: C13H22O
Molecular Weight: 194.31 g/mol

4-(trans-4-Methylcyclohexyl)cyclohexanone

CAS No.: 151772-66-6

Cat. No.: VC21304277

Molecular Formula: C13H22O

Molecular Weight: 194.31 g/mol

* For research use only. Not for human or veterinary use.

4-(trans-4-Methylcyclohexyl)cyclohexanone - 151772-66-6

Specification

CAS No. 151772-66-6
Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
IUPAC Name 4-(4-methylcyclohexyl)cyclohexan-1-one
Standard InChI InChI=1S/C13H22O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h10-12H,2-9H2,1H3
Standard InChI Key RHUNWKYRWMYYMP-UHFFFAOYSA-N
SMILES CC1CCC(CC1)C2CCC(=O)CC2
Canonical SMILES CC1CCC(CC1)C2CCC(=O)CC2

Introduction

Chemical Structure and Properties

Molecular Structure

4-(trans-4-Methylcyclohexyl)cyclohexanone features two cyclohexane rings connected at the 4-position, with a methyl group in the trans configuration on one ring and a ketone functional group on the other. This bicyclic arrangement creates a unique structural configuration that influences its physical and chemical properties.

The compound can be represented by the following structural elements:

  • Formula: C₁₃H₂₂O

  • Molecular weight: 194.32 g/mol

  • Two cyclohexane rings with a C-C bond connecting them

  • A ketone (C=O) group on one cyclohexane ring

  • A methyl (CH₃) group in the trans configuration on the second ring

Physical Properties

While specific empirical data for 4-(trans-4-Methylcyclohexyl)cyclohexanone is limited in the available research, its properties can be estimated based on similar bicyclic ketones:

PropertyEstimated ValueBasis for Estimation
Physical StateColorless to pale yellow liquid or crystalline solidSimilar cyclohexanone derivatives
Boiling Point290-310°CBased on molecular weight and structure
Melting Point45-65°CBased on similar bicyclic compounds
SolubilityPoorly soluble in water; soluble in organic solventsTypical for non-polar cyclohexyl compounds
Density0.90-1.05 g/cm³Estimated from similar structures

Stereochemistry

The trans configuration of the methyl group on the cyclohexyl ring is a defining characteristic of this compound. This stereochemical arrangement affects:

Synthetic Approaches

Coupling Reaction Pathway

A feasible synthesis might involve the coupling of 4-methylcyclohexane derivatives with cyclohexanone precursors. This would likely require:

  • Preparation of a trans-4-methylcyclohexyl organometallic reagent

  • Coupling with a suitably protected cyclohexanone derivative

  • Subsequent functional group manipulations to establish the ketone group

Modification of Related Compounds

The synthesis might draw inspiration from preparation methods of related compounds such as trans-4-methyl cyclohexylamine, which employs trans-4-methyl cyclohexanecarboxylic acid as a starting material with protonic acid catalysis and sodium azide for rearrangement reactions.

Challenges in Synthesis

The synthesis of 4-(trans-4-Methylcyclohexyl)cyclohexanone presents several challenges:

  • Controlling the stereochemistry to ensure the trans configuration of the methyl group

  • Selectively functionalizing one cyclohexane ring with a ketone group

  • Establishing the carbon-carbon bond between the two rings

  • Purification and isolation of the final product from reaction mixtures

Analytical Methods

Identification Techniques

Several analytical techniques can be employed to characterize 4-(trans-4-Methylcyclohexyl)cyclohexanone:

TechniqueExpected ObservationsInformation Provided
Infrared SpectroscopyStrong C=O absorption at ~1710 cm⁻¹Confirms presence of ketone group
¹H NMR SpectroscopyMethyl singlet at ~0.9 ppm; complex cyclohexyl signalsConfirms structural arrangement
¹³C NMR SpectroscopyCarbonyl carbon at ~210 ppm; methyl carbon at ~22 ppmCarbon framework verification
Mass SpectrometryMolecular ion at m/z 194; fragmentation patternMolecular weight confirmation
X-ray CrystallographyCrystal structure dataAbsolute stereochemical configuration

Related Compounds and Comparative Analysis

Structural Analogues

Several related compounds provide context for understanding 4-(trans-4-Methylcyclohexyl)cyclohexanone:

CompoundStructural RelationshipKey Differences
trans-4-Methyl cyclohexylamineContains the trans-4-methylcyclohexyl moietyAmine vs. ketone functionality; single vs. bicyclic structure
CyclohexylcyclohexanoneBicyclic ketone backboneLacks methyl substituent and specific stereochemistry
4-MethylcyclohexanoneContains cyclohexanone portionSingle ring; different substitution pattern

Derivative Possibilities

The ketone functionality in 4-(trans-4-Methylcyclohexyl)cyclohexanone allows for numerous chemical transformations:

  • Reduction to the corresponding alcohol

  • Reductive amination to form amino derivatives

  • Wittig reactions to form alkene derivatives

  • Aldol condensations for carbon chain extension

  • Oxime or hydrazone formation

Research Directions and Future Perspectives

Synthesis Optimization

Future research could focus on developing efficient synthetic routes for 4-(trans-4-Methylcyclohexyl)cyclohexanone, particularly:

  • Catalytic methods for the stereoselective formation of the trans-methyl configuration

  • Green chemistry approaches using more environmentally friendly reagents

  • Scalable processes suitable for industrial production

Application Development

Potential areas for application-focused research include:

  • Screening for biological activity in different therapeutic areas

  • Evaluation as a component in advanced materials

  • Investigation of structure-property relationships in various formulations

  • Development as a building block for more complex molecules

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